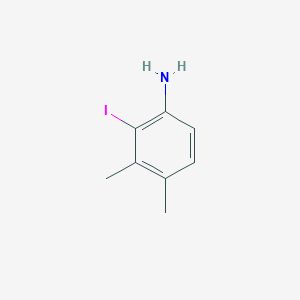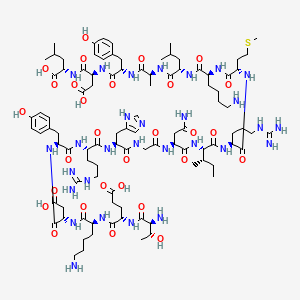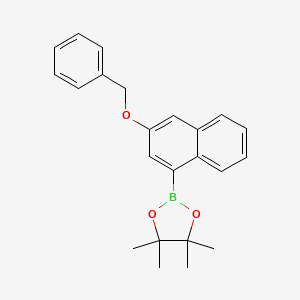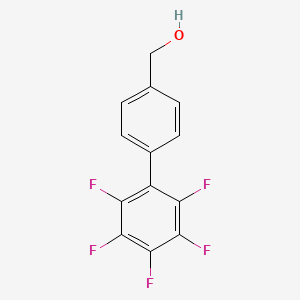
(2',3',4',5',6'-Pentafluoro-biphenyl-4-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound characterized by the presence of a biphenyl core with five fluorine atoms and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pentafluorobenzene and a suitable biphenyl precursor.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to form the biphenyl core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Hydroxylation: The final step involves the introduction of the methanol group through a hydroxylation reaction. This can be achieved using reagents such as borane-tetrahydrofuran complex (BH3-THF) followed by oxidation with hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production methods for (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the biphenyl core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrocarbons
Substitution: Various substituted biphenyl derivatives
科学的研究の応用
Chemistry
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism by which (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties.
類似化合物との比較
Similar Compounds
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-amine: Similar structure with an amine group instead of a methanol group.
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methane: Similar structure with a methane group instead of a methanol group.
Uniqueness
(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is unique due to the presence of both a highly fluorinated biphenyl core and a methanol group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.
特性
分子式 |
C13H7F5O |
|---|---|
分子量 |
274.19 g/mol |
IUPAC名 |
[4-(2,3,4,5,6-pentafluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H7F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-4,19H,5H2 |
InChIキー |
VGXOQQFKLFLPJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


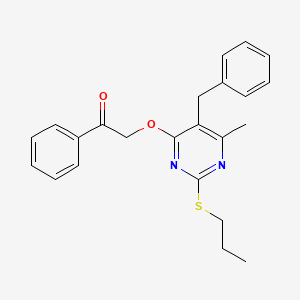
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
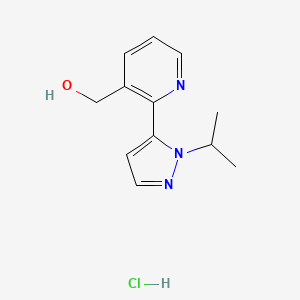
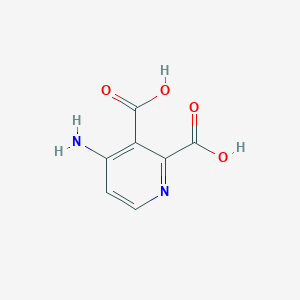
![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
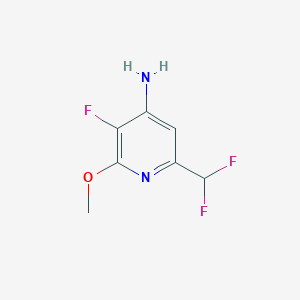
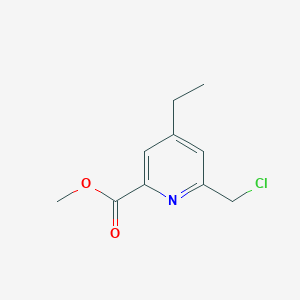
![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
